molecular formula C13H12BrNO3 B11604587 3-Bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-carbaldehyde oxime

3-Bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-carbaldehyde oxime

Cat. No.: B11604587
M. Wt: 310.14 g/mol
InChI Key: QBOZQSQRHBUPNU-GIDUJCDVSA-N
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Description

3-Bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-carbaldehyde oxime is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, and an oxime functional group attached to a dibenzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-carbaldehyde oxime typically involves multiple stepsThe final step involves the formation of the oxime through the reaction of the aldehyde with hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-carbaldehyde oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-carbaldehyde oxime has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, potentially inhibiting their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-carbaldehyde: Lacks the oxime group, which may affect its reactivity and biological activity.

    2-Hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-carbaldehyde oxime: Lacks the bromine atom, which may influence its chemical properties and interactions.

Uniqueness

3-Bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-carbaldehyde oxime is unique due to the presence of both the bromine atom and the oxime group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

3-bromo-1-[(E)-hydroxyiminomethyl]-6,7,8,9-tetrahydrodibenzofuran-2-ol

InChI

InChI=1S/C13H12BrNO3/c14-9-5-11-12(8(6-15-17)13(9)16)7-3-1-2-4-10(7)18-11/h5-6,16-17H,1-4H2/b15-6+

InChI Key

QBOZQSQRHBUPNU-GIDUJCDVSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(C(=C(C=C3O2)Br)O)/C=N/O

Canonical SMILES

C1CCC2=C(C1)C3=C(C(=C(C=C3O2)Br)O)C=NO

Origin of Product

United States

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